Ethyl 1-(4-fluorobenzoyl)piperidine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-(4-fluorobenzoyl)piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO3/c1-2-20-15(19)12-4-3-9-17(10-12)14(18)11-5-7-13(16)8-6-11/h5-8,12H,2-4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKXFJVRNPZOHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-fluorobenzoyl)piperidine-3-carboxylate typically involves the reaction of 4-fluorobenzoyl chloride with piperidine-3-carboxylic acid ethyl ester. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-fluorobenzoyl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The fluorobenzoyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Biological Activities
2.1 Anticancer Activity
Research indicates that compounds similar to ethyl 1-(4-fluorobenzoyl)piperidine-3-carboxylate exhibit significant anticancer properties. For instance, derivatives of piperidine have shown cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells . The structural characteristics of these compounds, such as three-dimensional conformations, enhance their binding interactions with biological targets.
2.2 Neuropharmacological Effects
Piperidine derivatives have been explored for their potential as neuropharmacological agents. This compound may influence neurotransmitter systems, particularly through interactions with dopamine and serotonin receptors . This suggests possible applications in treating neuropsychiatric disorders.
2.3 Antihypertensive and Antithrombotic Properties
Studies have reported that piperidine compounds can act as antagonists at adrenergic and serotonin receptors, which may lead to antihypertensive effects . Specifically, modifications at the piperidine ring can enhance receptor activity, making these compounds candidates for developing new antihypertensive medications.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Ethyl 1-(4-fluorobenzoyl)piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 1-(4-fluorobenzoyl)piperidine-3-carboxylate can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring structure but may have different substituents, leading to variations in their chemical and biological properties.
Fluorobenzoyl compounds: These compounds contain the fluorobenzoyl group but may have different core structures, affecting their reactivity and applications.
Similar Compounds
Piperidine: A simple six-membered heterocyclic amine with various applications in organic synthesis.
4-Fluorobenzoyl chloride: A key intermediate used in the synthesis of fluorobenzoyl derivatives.
Ethyl piperidine-3-carboxylate: A related ester compound used in the synthesis of more complex molecules.
This compound stands out due to its unique combination of the piperidine ring, fluorobenzoyl group, and ethyl ester, which confer specific chemical and biological properties.
Biological Activity
Ethyl 1-(4-fluorobenzoyl)piperidine-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the piperidine class, characterized by a piperidine ring substituted with a 4-fluorobenzoyl group and an ethyl ester at the carboxylic acid position. Its molecular formula is , with a molecular weight of approximately 273.31 g/mol. The presence of the fluorine atom enhances lipophilicity, potentially influencing its interaction with biological targets.
This compound exhibits various biological activities, primarily through interactions with specific receptors and enzymes:
- Neurotransmitter Receptor Modulation : The compound has shown affinity for serotoninergic (5-HT) and dopaminergic (D) receptors. Notably, it binds to the 5-HT2A receptor with a notable affinity, which may suggest its potential as an antipsychotic agent .
- Magnesium-Lipid Enzyme Interaction : It has been identified as a reversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system. This inhibition is selective compared to other enzymes in the same pathway, indicating potential therapeutic applications in pain management and inflammation .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Case Studies
- Anticancer Activity : In vitro studies demonstrated that this compound exhibits cytotoxic effects on ovarian cancer cell lines. The IC50 values ranged from 31.5 µM to 43.9 µM, indicating its potential as an anticancer agent targeting cells overexpressing MAGL .
- Neuropharmacological Effects : A study assessing the neuropharmacological profile of similar compounds indicated that derivatives with similar structures could modulate neurotransmitter systems effectively, suggesting that this compound might also influence mood and behavior through serotonergic pathways .
Q & A
Q. What are the standard synthetic protocols for Ethyl 1-(4-fluorobenzoyl)piperidine-3-carboxylate, and what critical parameters influence yield?
The compound is typically synthesized via acylation of ethyl piperidine-3-carboxylate derivatives. A common approach involves reacting ethyl piperidine-3-carboxylate with 4-fluorobenzoyl chloride under basic conditions (e.g., Na₂CO₃) to maintain pH 10–11, ensuring efficient nucleophilic substitution . Key parameters include reaction temperature (room temperature to 80°C), solvent choice (e.g., DCM or THF), and stoichiometric ratios of reagents. Post-synthesis, purification via silica gel chromatography (e.g., 0–45% ethyl acetate/hexanes) is critical to isolate the product from byproducts like unreacted starting materials or hydrolysis derivatives .
Q. Which analytical techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?
Nuclear Magnetic Resonance (¹H and ¹³C NMR) is indispensable for confirming structural integrity. For example, the 4-fluorobenzoyl group typically shows aromatic proton signals at δ 7.3–7.6 ppm (doublets), while the piperidine ring protons resonate between δ 1.0–3.5 ppm . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 425.1 for related analogs) . Infrared (IR) spectroscopy can confirm carbonyl stretches (~1700 cm⁻¹ for ester and amide groups) .
Q. How stable is this compound under typical laboratory storage conditions?
Stability data for piperidine carboxylate derivatives suggest storage in sealed containers under inert atmospheres (e.g., nitrogen) at 2–8°C to prevent hydrolysis or oxidation. The 4-fluorobenzoyl moiety may degrade under prolonged UV exposure, necessitating light-sensitive storage .
Advanced Research Questions
Q. How can researchers address low yields or unexpected byproducts during synthesis?
Low yields often arise from incomplete acylation or competing side reactions (e.g., ester hydrolysis). Optimizing reaction time (e.g., overnight stirring for 12–18 hours) and using coupling agents like EDC/HOBt can enhance efficiency . If byproducts persist, employ orthogonal purification methods, such as preparative HPLC, to isolate the target compound. For example, in analogs like Ethyl 1-(4-chlorobenzyl)piperidine-3-carboxylate, recrystallization from ethanol effectively removes polar impurities .
Q. What computational strategies can predict reactivity or metabolic pathways for this compound?
Density Functional Theory (DFT) calculations can model electronic effects of the 4-fluorobenzoyl group on reaction kinetics. Tools like SwissADME predict metabolic stability by analyzing hydrogen bond donors/acceptors and topological polar surface area (TPSA). For instance, the ester group (TPSA ~50 Ų) may render the compound susceptible to esterase-mediated hydrolysis in vivo .
Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. LC-MS)?
Discrepancies between NMR and LC-MS data often stem from isotopic impurities or solvent effects. Cross-validate results using multiple techniques:
Q. What strategies are recommended for structure-activity relationship (SAR) studies involving this compound?
Focus on modular modifications:
- Piperidine ring : Introduce substituents (e.g., methyl or phenyl groups) to assess steric effects on target binding .
- 4-Fluorobenzoyl group : Replace fluorine with other halogens (Cl, Br) to study electronic influences on pharmacokinetics .
- Ester moiety : Hydrolyze to the carboxylic acid derivative to evaluate bioavailability changes .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
